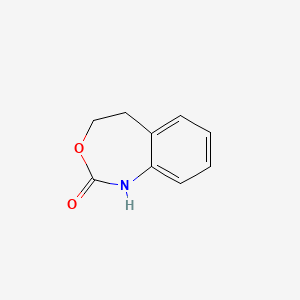

4,5-dihydro-3,1-benzoxazepin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

4,5-dihydro-1H-3,1-benzoxazepin-2-one |

InChI |

InChI=1S/C9H9NO2/c11-9-10-8-4-2-1-3-7(8)5-6-12-9/h1-4H,5-6H2,(H,10,11) |

InChI Key |

UWYJRJFGKDSREW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)NC2=CC=CC=C21 |

Origin of Product |

United States |

Contextualization Within the Broader Class of Benzoxazepine Heterocycles

The 4,5-dihydro-3,1-benzoxazepin-2(1H)-one scaffold is a specific isomer within the broad class of benzoxazepines. These are seven-membered heterocyclic compounds characterized by the fusion of a benzene (B151609) ring and an oxazepine ring, the latter containing one oxygen and one nitrogen atom. The numbering and arrangement of these heteroatoms give rise to various constitutional isomers, each with a unique spatial and electronic configuration.

Among the possible isomers, the 1,4- and 1,5-benzoxazepine cores have been the most extensively studied. researchgate.net These scaffolds form the basis of a multitude of compounds that have been investigated for a wide array of pharmacological activities, including anticonvulsant, antipsychotic, and antitumoral properties. researchgate.netresearchgate.net The exploration of these related structures has established benzoxazepines as a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. This broader context underscores the potential inherent in the less-explored 3,1-benzoxazepinone isomer.

The table below illustrates the primary isomers of the benzoxazepine core structure.

| Isomer Name | Ring Structure |

| 1,4-Benzoxazepine (B8686809) | A seven-membered ring with nitrogen at position 1 and oxygen at position 4. |

| 1,5-Benzoxazepine | A seven-membered ring with nitrogen at position 1 and oxygen at position 5. |

| 3,1-Benzoxazepine (B80300) | A seven-membered ring with nitrogen at position 3 and oxygen at position 1. |

| 2,4-Benzoxazepine | A seven-membered ring with nitrogen at position 2 and oxygen at position 4. |

Historical Perspective of 3,1 Benzoxazepinone Scaffold Exploration in Chemical Research

The investigation into benzoxazepine scaffolds dates back several decades, with initial efforts largely concentrated on the more synthetically accessible 1,4- and 1,5-isomers. The exploration of the 3,1-benzoxazepine (B80300) ring system, in contrast, has been more limited and sporadic.

Early synthetic routes to the researchgate.netrsc.org-benzoxazepine core were often complex and faced significant challenges. One of the foundational methods reported for the synthesis of this specific scaffold was based on the photochemical isomerization of quinoline (B57606) N-oxides. scispace.com While this approach did provide access to the desired ring system, it was often hampered by the need for multiple synthetic steps to prepare the starting materials and, in some cases, a lack of regioselectivity in the final cyclization, limiting its broader application. scispace.com Consequently, for many years, the 3,1-benzoxazepine scaffold remained a relatively obscure member of the benzoxazepine family, awaiting the development of more efficient and direct synthetic methodologies.

Significance of the 4,5 Dihydro 3,1 Benzoxazepin 2 1h One Ring System in Contemporary Academic Investigations

Diverse Synthetic Routes to the this compound Core

The construction of the this compound nucleus is approached through several synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and operational simplicity. These methods can be broadly categorized into intramolecular cyclization approaches, where a pre-functionalized linear substrate undergoes ring closure, and multi-component reactions, which allow for the rapid assembly of the core structure from simple starting materials.

Intramolecular Cyclization Approaches for Ring Formation

Intramolecular cyclization is a cornerstone in the synthesis of the this compound core. This strategy typically involves the formation of a key bond, often a carbon-oxygen or carbon-nitrogen bond, to close the seven-membered ring from a suitably substituted acyclic precursor. The choice of catalyst and reaction conditions is crucial in directing the cyclization to the desired product.

Copper(I) oxide (Cu₂O) has emerged as a versatile and readily available catalyst for various organic transformations, including the synthesis of fused oxazepinone derivatives. An efficient Cu-catalyzed cascade reaction protocol has been developed for the synthesis of these complex structures via a sp² C-H and O-H cross-dehydrogenative coupling. nih.gov While not explicitly detailed for the this compound core from a 2-(2-hydroxyethyl)phenyl carbamate (B1207046) precursor, the underlying principles of copper-catalyzed C-O bond formation are applicable.

The proposed mechanism for such transformations generally involves the coordination of the copper catalyst to the substrate, facilitating the intramolecular cyclization. In a related context, an efficient method for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones has been developed through a copper-catalyzed coupling of o-halophenols and 2-halo-amides, showcasing the utility of copper in facilitating intramolecular C-N and C-O bond formations. dntb.gov.ua These methodologies suggest that a Cu₂O-catalyzed intramolecular O-arylation of a suitable precursor could be a viable route to the this compound core.

Base-promoted intramolecular cyclization is a common and effective strategy for the synthesis of various heterocyclic systems. In the context of benzoxazepinones, this approach typically involves the deprotonation of a nucleophilic group, which then attacks an electrophilic center within the same molecule to effect ring closure. For instance, the synthesis of 1,4-benzoxazine-fused benzothiaoxazepine-1,1-dioxides has been achieved through a NaH-promoted intramolecular one-pot double-cyclization of epoxide-tethered 2-fluorobenzene sulfonamides. rsc.org This reaction proceeds via an intramolecular epoxide ring-opening followed by a nucleophilic aromatic substitution.

While a direct example for the synthesis of this compound via a base-promoted cyclization of a 2-(2-hydroxyethyl)phenyl carbamate is not extensively documented in the provided search results, the general principle of base-mediated intramolecular cyclization is a well-established synthetic tool. The success of such a reaction would depend on the careful selection of the base and reaction conditions to favor the desired 7-endo-trig cyclization.

Cycloaddition and annulation reactions represent powerful tools for the construction of complex cyclic systems in a convergent and often stereoselective manner. While specific examples of [5+2] cycloaddition or other annulation strategies leading directly to the this compound core are not prevalent in the provided search results, the principles of these reactions are applicable to heterocyclic synthesis.

For instance, a type II intramolecular oxidopyrylium-mediated [5+2] cycloaddition reaction has been shown to be effective in forming various highly functionalized bridged seven-membered ring systems. nih.gov This highlights the potential of cycloaddition strategies in constructing seven-membered rings. Similarly, rhodium-catalyzed [5+2+1] and [5+1] cycloadditions of vinylcyclopropanes and CO have been developed for the synthesis of cyclooctenones and cyclohexenones, respectively, demonstrating the versatility of transition-metal-catalyzed cycloadditions in building cyclic frameworks. pku.edu.cnorganic-chemistry.org The application of such strategies to the synthesis of the this compound skeleton would likely involve the design of a precursor that can undergo a formal cycloaddition or annulation to form the desired seven-membered ring.

Multi-Component Reactions for Scaffold Construction

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been widely utilized in the synthesis of diverse heterocyclic scaffolds, including benzoxazepinones.

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity. It involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. mdpi.com While the initial product of the Ugi reaction is acyclic, the incorporation of additional functional groups into the starting components allows for subsequent intramolecular cyclization reactions, known as post-Ugi transformations, to construct a wide variety of heterocyclic scaffolds. beilstein-journals.orgbeilstein-journals.org

A notable application of this strategy is the synthesis of dihydrobenzoxazepinones. An operationally simple protocol has been developed for the synthesis of 2,3-dihydrobenzo[f] nih.govacs.orgoxazepin-3-ones, a constitutional isomer of the target compound. nih.govacs.orgresearchgate.netnih.gov This method is based on an Ugi reaction of an ortho-(benzyloxy)benzylamine, glycolic acid, an isocyanide, and an aldehyde. The resulting Ugi adduct is then subjected to an intramolecular Mitsunobu substitution to afford the dihydrobenzoxazepinone core. nih.govacs.orgresearchgate.netnih.gov

The general sequence involves:

Ugi Four-Component Reaction: An ortho-hydroxy-functionalized amine (or a protected version) reacts with an aldehyde, a carboxylic acid, and an isocyanide to form a linear Ugi adduct.

Deprotection (if necessary): If a protecting group is used for the hydroxyl function, it is removed in this step.

Intramolecular Cyclization: The deprotected Ugi adduct undergoes an intramolecular cyclization to form the seven-membered benzoxazepinone ring. The Mitsunobu reaction is a common choice for this cyclization step. nih.govacs.orgresearchgate.netnih.gov

The versatility of the Ugi reaction allows for the introduction of various substituents on the resulting dihydrobenzoxazepinone scaffold by simply changing the starting components.

| Aldehyde | Isocyanide | Overall Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 72 | acs.org |

| 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 75 | acs.org |

| Isobutyraldehyde | Cyclohexyl isocyanide | 68 | acs.org |

| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 70 | acs.org |

| 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 73 | acs.org |

| Isobutyraldehyde | tert-Butyl isocyanide | 65 | acs.org |

Chemodivergent Synthetic Strategies and Solvent-Dependent Transformations

Chemodivergent synthesis allows for the creation of structurally distinct products from the same starting materials by modifying reaction conditions. A notable example is the base-promoted, solvent-dependent transformation for the synthesis of benzoxazepinones. core.ac.uk The reaction of ortho-fluorobenzamides with 2-propyn-1-ol, promoted by potassium hydroxide (B78521) (KOH), can yield either seven-membered 1,4-benzoxazepin-5(4H)-ones or six-membered 1,3-benzoxazin-4(4H)-ones with high selectivity. core.ac.uk

The choice of solvent is the critical factor directing the reaction pathway. When dimethyl sulfoxide (B87167) (DMSO) is used as the solvent, the reaction favors the formation of the seven-membered 1,4-benzoxazepin-5(4H)-one ring. core.ac.ukjcchems.com Conversely, conducting the reaction in acetonitrile (B52724) (MeCN) leads to the formation of the six-membered 1,3-benzoxazin-4(4H)-one. core.ac.uk The proposed mechanism involves an initial C-F nucleophilic substitution to form an ortho-[(2-propynyl)oxy]benzamide intermediate. This intermediate then undergoes intramolecular hydroamidation, with the solvent influencing the cyclization manner to form either the six- or seven-membered ring. core.ac.uk

Table 1: Solvent-Dependent Chemodivergent Synthesis

| Starting Material | Solvent | Product | Ring Size | Yield |

|---|---|---|---|---|

| ortho-Fluorobenzamide + 2-Propyn-1-ol | DMSO | 1,4-Benzoxazepin-5(4H)-one | 7-membered | Good |

| ortho-Fluorobenzamide + 2-Propyn-1-ol | MeCN | 1,3-Benzoxazin-4(4H)-one | 6-membered | Good |

Tandem Oxidation and Iodolactonization Approaches

An efficient methodology for synthesizing halogenated benzoxazepinones involves a tandem oxidation and iodolactonization reaction. researchgate.net This approach utilizes 2-N-tethered alkenyl benzaldehydes as substrates, which are treated with a copper(I) iodide (CuI) catalyst and tertiary-butyl hydroperoxide (TBHP) as an oxidant in acetonitrile at 70 °C. researchgate.net

The reaction proceeds in two main steps. First, the aldehyde group is oxidized to a carboxylic acid. This is immediately followed by an intramolecular iodolactonization, where the newly formed carboxylic acid attacks the alkene, facilitated by an iodine source, to form the seven-membered benzoxazepinone ring. researchgate.netnih.gov This method is compatible with various functional groups, including both electron-donating and electron-withdrawing groups on the aromatic ring, and provides moderate to good yields of the desired products. nih.gov

Synthesis from Precursors such as Murrayanine-Chalcones

A general and efficient protocol involves the thermal cyclization reaction of pyrazole-chalcones with 2-aminophenol. researchgate.netnih.gov This reaction can be performed under solvent-free conditions using either conventional heating or microwave irradiation, with the latter significantly reducing reaction times and often improving yields. nih.gov The process results in the formation of novel benzoxazepine derivatives in high yields (80–88%). nih.gov This established reactivity of chalcones suggests a plausible, though not explicitly demonstrated, pathway for synthesizing benzoxazepine structures from suitably functionalized chalcone (B49325) precursors like murrayanine-chalcones.

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

The development of methods for the stereoselective and asymmetric synthesis of chiral benzoxazepine analogues is crucial, given the importance of stereochemistry in determining the biological activity of molecules.

Chiral Pool Methodology in Enantioenriched Synthesis

The chiral pool approach is a powerful strategy for asymmetric synthesis, utilizing readily available, enantiopure natural products as starting materials to impart chirality to the target molecule. mdpi.com This methodology has been successfully applied to the synthesis of novel chiral 4,1-benzoxazepine-2,5-diones. mdpi.com In this approach, substituted anthranilic acids are coupled with enantiopure (S)-α-haloacids, which are derived from the chiral pool. mdpi.com The inherent chirality of the α-haloacid is transferred to the final benzoxazepine product, allowing for the creation of enantioenriched compounds. mdpi.com This strategy is attractive as it provides a direct route to chiral heterocycles, often with high enantiomeric excess. mdpi.com

Influence of Halogen Substituents on Stereochemical Outcomes

In the chiral pool synthesis of 4,1-benzoxazepine-2,5-diones, the choice of the halogen substituent on the chiral α-haloacid precursor has a significant impact on the stereochemical outcome of the reaction. mdpi.com

When (S)-2-chloroacids are used, the reaction proceeds cleanly to afford (S)-N-acylanthranilic acids, which can then be cyclized in a subsequent base-mediated step to yield the desired (3R)-4,1-benzoxazepine-2,5-diones with high enantiomeric excess. mdpi.com

In contrast, the use of (S)-2-bromoacids can lead to the direct, one-pot formation of the (3R)-4,1-benzoxazepine-2,5-diones. mdpi.com However, this pathway is susceptible to racemization. The bromide ion is a better leaving group than chloride, which can facilitate undesirable side reactions, including transhalogenation, that compromise the stereochemical integrity of the product. mdpi.com

Table 2: Effect of Halogen Substituent on Stereochemical Outcome

| Chiral Precursor | Reaction Pathway | Stereochemical Outcome | Reference |

|---|---|---|---|

| (S)-2-chloroacids | Two-step: Acylation followed by base-mediated cyclization | High enantiomeric excess (ee) | mdpi.com |

| (S)-2-bromoacids | One-pot acylation and cyclization | Potential for racemization | mdpi.com |

Chemical Reactivity and Derivatization of the this compound Scaffold

The this compound scaffold can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives. Key reactions include ring-opening and substitution.

One notable reaction is the ring cleavage of the benzoxazepinone core. For instance, attempts to perform N-alkylation on 2,3-dihydro-1,5-benzoxazepin-4(5H)-one can lead to an unexpected ring-opening reaction, resulting in the formation of an acrylamide (B121943) derivative. This highlights a point of reactivity in the heterocyclic ring that can be exploited for further functionalization.

The scaffold also serves as a precursor for more complex heterocyclic systems. Novel 5,6-dihydro-4H-imidazo[1,5-a] core.ac.ukresearchgate.netbenzoxazepin-6-ones have been prepared from benzoxazepindiones. These products can then be transformed into 5,6-dihydro-4H-imidazo[1,5-a] core.ac.ukresearchgate.netbenzodiazepin-6-ones. This transformation is achieved through a sequence involving ring opening of the benzoxazepine with amines, followed by chlorination and a base-promoted recyclization, demonstrating a novel route to related benzodiazepine (B76468) structures.

Furthermore, direct substitution on the scaffold is possible. Methods have been developed for the preparation of 5-substituted 2,3-dihydro-1,5-benzoxazepin-4(5H)-ones, enabling the introduction of various functional groups at this position.

Hydrolytic Transformations

Currently, detailed research findings specifically documenting the hydrolytic transformations of this compound derivatives are not extensively available in the public domain. The stability of the seven-membered lactam (a cyclic amide-ester) ring towards hydrolysis under various pH conditions remains an area requiring further investigation.

Ring-Opening Reactions and Subsequent Transformations

The seven-membered ring of benzoxazepinone derivatives exhibits susceptibility to cleavage under certain conditions, a reaction that can prevent desired functionalization and lead to significant structural rearrangement. A notable example of this reactivity is observed in the constitutional isomer, 2,3-dihydro-1,5-benzoxazepin-4(5H)-one. Attempts to perform N-alkylation on this scaffold did not yield the expected N-substituted product but instead resulted in a ring-opening reaction to form an acrylamide derivative. rsc.org

This transformation highlights the reactivity of the amide bond within the strained seven-membered ring. The reaction is believed to proceed via a base-mediated mechanism where the intended N-alkylation instead facilitates the cleavage of the heterocyclic ring.

Table 1: Ring-Opening Reaction of a Benzoxazepinone Derivative This interactive table summarizes the key transformation discussed. Click on the headers to sort.

| Starting Material | Reagents | Conditions | Product | Observation | Reference |

| 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one | Alkyl Halide, Base | N-alkylation attempt | N-(2-hydroxyphenyl)-N-(alkyl)acrylamide | Ring cleavage occurs readily | rsc.org |

This ring-opening provides a pathway to acrylic acid derivatives, which can serve as versatile intermediates for further chemical synthesis.

Post-Synthetic Modifications for Diversification and Functionalization

Post-synthetic modification is a key strategy for creating libraries of structurally related compounds from a common core. However, for the benzoxazepinone scaffold, such modifications can be challenging and may lead to unexpected transformations rather than simple functionalization.

The attempted N-alkylation of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one serves as a prime example. rsc.org While the goal was to introduce diversity at the nitrogen atom (a common post-synthetic modification), the reaction instead resulted in the cleavage of the heterocyclic core itself, yielding an acrylamide. rsc.org This outcome underscores a limitation and a key reactivity profile of this particular ring system, where the desired functionalization is superseded by a more facile ring-opening pathway.

Table 2: Outcome of Attempted Post-Synthetic N-Alkylation This interactive table details the results of the functionalization attempt.

| Target Modification | Substrate | Reagent System | Result | Implication | Reference |

| N-Alkylation | 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one | e.g., Methyl iodide, NaH | Ring cleavage to an acrylamide | The core scaffold is unstable to these conditions, preventing simple N-functionalization. | rsc.org |

This finding suggests that strategies for the diversification of benzoxazepinone derivatives must carefully consider the inherent reactivity of the ring system. Alternative, milder methods or protection-deprotection strategies might be necessary to achieve successful post-synthetic modifications without inducing cleavage of the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the determination of the structure of organic molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment and conformational analysis of the seven-membered ring.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the dihydrooxazepine ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide insights into the connectivity of the protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the seven-membered ring.

A representative table of expected, but not experimentally verified, ¹H and ¹³C NMR data is presented below. Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~170 |

| Ar-C | - | ~120-150 |

| Ar-H | ~6.8-7.5 | - |

| N-H | Variable | - |

| CH₂-N | ~3.0-3.5 | ~40-50 |

Two-dimensional NMR techniques are crucial for establishing the precise connectivity of atoms and the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other, confirming the connectivity of the aliphatic protons in the dihydrooxazepine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the signals for the CH and CH₂ groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Characterization

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic loss of small neutral molecules such as CO and subsequent cleavages of the heterocyclic ring, providing further structural confirmation.

A table of expected, but not experimentally verified, mass spectrometry data is shown below. Interactive Data Table: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 163.06 |

| [M-CO]⁺ | 135.07 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H bond of the amide, the C=O (carbonyl) group of the lactam, the C-N bond, the C-O bond of the ether linkage, and the aromatic C-H and C=C bonds.

A table of expected, but not experimentally verified, IR absorption bands is provided below. Interactive Data Table: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200-3400 |

| C=O Stretch (Lactam) | 1650-1680 |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (Ether) | 1200-1275 |

Comprehensive Spectroscopic Characterization Techniques

The complete and unambiguous structural elucidation of this compound would be achieved through the combined application of the spectroscopic techniques discussed above. NMR spectroscopy would establish the connectivity and stereochemistry in solution, mass spectrometry would confirm the molecular weight and provide fragmentation information, and IR spectroscopy would identify the key functional groups. Finally, X-ray crystallography, if feasible, would provide a definitive picture of the molecular structure in the solid state. This multi-faceted approach ensures a thorough and accurate characterization of the compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. By modeling the electron density, DFT can elucidate the structure, energy, and chemical reactivity of 4,5-dihydro-3,1-benzoxazepin-2(1H)-one.

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).

The resulting optimized structure provides key geometric parameters. The seven-membered oxazepine ring is not planar and typically adopts a twisted-boat or chair-like conformation to minimize steric strain.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| C-O (ether) | ~1.37 Å | |

| C-N (amide) | ~1.35 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | O-C-N (amide) | ~125° |

| C-O-C (ether) | ~118° |

Note: These are representative values based on DFT calculations of similar structures. Actual values would be determined from a specific calculation.

Vibrational frequency analysisFrontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

For this compound, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the oxygen atom of the ether linkage. The LUMO is often centered on the carbonyl group (C=O) of the amide, which is an electron-withdrawing moiety. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Table 2: Predicted FMO Properties

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron-donating capability |

| ELUMO | -1.0 to -2.0 | Electron-accepting capability |

Note: Values are illustrative and depend on the level of theory and solvent model used.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack.

On an MEP map of this compound, distinct regions of electrostatic potential are observed:

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. They are concentrated around the carbonyl oxygen atom and, to a lesser extent, the ether oxygen and the π-system of the benzene ring.

Positive Potential (Blue): These regions are electron-poor and are targets for nucleophilic attack. The most positive potential is typically found around the hydrogen atom attached to the amide nitrogen (N-H), making it a potential hydrogen bond donor.

Non-linear optical (NLO) materials are of great interest for applications in telecommunications and photonics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). Molecules with significant NLO properties often possess a strong intramolecular charge transfer character. While the unsubstituted this compound is not expected to have exceptionally large NLO properties, the introduction of strong electron-donating and electron-accepting groups on the benzene ring could significantly enhance its hyperpolarizability. DFT calculations are a standard method for predicting these values.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Ligand-Target Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. An MD simulation of this compound, either in a solvent or interacting with a biological target, would reveal its conformational landscape. The flexible seven-membered ring can adopt various conformations, and MD simulations can map the energy barriers between these states, identifying the most stable and populated forms under physiological conditions.

When studying ligand-target interactions, MD simulations are used to assess the stability of a binding pose predicted by molecular docking. By simulating the complex over nanoseconds, one can observe how the ligand and protein adapt to each other, the stability of key hydrogen bonds, and calculate the binding free energy more accurately.

Molecular Docking Studies for Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. Derivatives of the related benzoxazepine scaffold have been investigated as inhibitors for various kinases and other enzymes. nih.govnih.gov

A docking study of this compound would involve placing the molecule into the active site of a target protein and scoring the different poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Key interactions for this molecule would likely involve:

Hydrogen Bond Donor: The amide N-H group.

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O).

Hydrophobic Interactions: The benzene ring.

The docking score provides an estimate of the binding affinity (often as ΔG in kcal/mol), which helps in ranking potential drug candidates and guiding the design of more potent derivatives. For instance, studies on similar scaffolds have shown that these molecules can act as hinge-binders in kinase active sites. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

Computational Chemogenomics and In Silico Tools in Pharmacological Research

Computational chemogenomics aims to systematically study the interactions of all possible ligands with all potential biological targets, a goal that heavily relies on powerful in silico tools. nih.gov For scaffolds related to this compound, these computational methods, including molecular docking and virtual screening, have been instrumental in identifying potential therapeutic applications. ijpsjournal.comresearchgate.net

Molecular docking, a primary tool in this field, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rdd.edu.iq This method has been successfully used to explore the therapeutic potential of various benzoxazine (B1645224) and benzoxazepinone derivatives. For instance, in silico studies on 1,4-benzoxazine derivatives identified potential antimicrobial agents by targeting E. coli DNA gyrase, with some compounds showing strong binding affinities in computational models. ijpsjournal.comijpsjournal.com Similarly, docking studies were employed to investigate 1,3-benzoxazine derivatives as potential antimalarial agents by predicting their binding to the Plasmodium falciparum ATP4 (PfATP4) receptor. researchgate.net

In another example, molecular docking was used to screen new 3,1-benzoxazin-4-one derivatives for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net These computational predictions were supported by subsequent enzyme inhibition assays, demonstrating the utility of in silico approaches in prioritizing candidates for synthesis and biological testing. researchgate.net The stability of predicted ligand-receptor interactions can be further assessed using molecular dynamics (MD) simulations, which provide insights into the dynamic nature of the binding over time. researchgate.net

These examples underscore how computational chemogenomics and associated in silico tools can be applied to the this compound scaffold to rapidly screen for potential biological activities against a wide array of targets, thereby accelerating the drug discovery process.

| Compound Class | In Silico Method | Biological Target | Key Finding |

|---|---|---|---|

| 1,4-Benzoxazine derivatives | Molecular Docking | E. coli DNA Gyrase | Identification of derivatives with strong binding affinity, suggesting antimicrobial potential. ijpsjournal.comijpsjournal.com |

| 1,3-Benzoxazine derivatives | Molecular Docking | PfATP4 Receptor | Prediction of antimalarial activity through receptor inhibition. researchgate.net |

| 3,1-Benzoxazin-4-one derivatives | Molecular Docking | AChE and BChE | Screened compounds showed good predicted binding energies, correlating with enzyme inhibition. researchgate.net |

| Bis-Benzoxazepine derivatives | Molecular Docking | Progesterone Receptor | High docking scores suggested potential anticancer properties for several derivatives. orientjchem.org |

Ligand Conformation Calculations and Their Role in Chirality-Activity Relationship

The three-dimensional structure, or conformation, of a ligand is a critical determinant of its biological activity. nih.gov Computational methods play a vital role in determining the likely low-energy conformations of a molecule and understanding how its shape influences its interaction with a biological target. researchgate.net For a molecule like this compound, which can possess a chiral center depending on substitution, the specific spatial arrangement of its atoms (stereochemistry) is paramount.

Chirality, the property of "handedness," means that a molecule can exist as two non-superimposable mirror images called enantiomers. purdue.edu These enantiomers can have identical physical properties in an achiral environment but often exhibit profoundly different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.comresearchgate.net One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even cause adverse effects. mdpi.com

The study of the chirality-activity relationship is therefore essential in drug development. nih.gov For classes of compounds including benzoxazepines, asymmetric synthesis is employed to create enantiomerically pure samples for biological evaluation. nih.govnih.govacs.org For example, novel chiral 4,1-benzoxazepine-2,5-diones have been synthesized using chiral starting materials derived from natural amino acids. nih.gov This allows for the investigation of how each specific enantiomer interacts with its target.

Computational calculations can predict the conformational energies of different enantiomers and how they might fit into a receptor's binding site. nih.gov It is known that ligands often bind in a conformation that is higher in energy than their global minimum energy state in solution; the energy required for the ligand to adopt this "bioactive" conformation is known as strain energy. nih.govresearchgate.net Calculating these conformational and strain energies provides insight into the binding affinity and the structure-activity relationship (SAR). nih.gov For the this compound scaffold, such calculations would be invaluable for designing chiral derivatives with improved potency and selectivity.

| Concept | Description | Relevance to this compound |

|---|---|---|

| Chirality | A molecule that is non-superimposable on its mirror image, existing as a pair of enantiomers ((R) and (S) forms). purdue.edu | Substituted derivatives can be chiral, leading to enantiomers with potentially different biological activities. |

| Eutomer/Distomer | The therapeutically active enantiomer is the eutomer; the less active or inactive one is the distomer. mdpi.com | Identifying the eutomer is crucial for developing a more selective drug with a better safety profile. |

| Ligand Conformation | The spatial arrangement of atoms in a molecule. The "bioactive conformation" is the shape the ligand adopts when bound to its target. nih.gov | Computational tools can predict the most stable conformations and the energy required to adopt the bioactive conformation. |

| Asymmetric Synthesis | Chemical synthesis that preferentially produces one enantiomer over the other. nih.govacs.org | Essential for producing enantiomerically pure samples for biological testing and verifying computational predictions. |

Structure Activity Relationships Sar of 4,5 Dihydro 3,1 Benzoxazepin 2 1h One Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological profile of benzoxazepinone derivatives can be significantly altered by introducing various substituents at different positions on the core structure. Research on analogous heterocyclic systems, such as benzoxazinones and other benzoxazepine isomers, provides valuable insights into potential SAR trends for the 4,5-dihydro-3,1-benzoxazepin-2(1H)-one scaffold.

Studies on a series of 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-ones, identified as inducers of differentiation in acute myeloid leukemia (AML) cells, revealed distinct SAR patterns. mdpi.com Modifications at the N-1 and C-8 positions were particularly impactful. For the N-1 position, an isopropyl group was found to be optimal for achieving the highest activity and lipophilic efficiency (LipE). mdpi.com Other aliphatic groups at this position were also tolerated. mdpi.com At the 8-position, substitution on the aryl ring was crucial for activity, with meta-substituted sulfonamide and carbamate (B1207046) groups demonstrating the highest potencies. mdpi.com The addition of a small para-substituent like fluorine, methyl, or methoxy (B1213986) on this aryl ring did not significantly affect activity. mdpi.com

In a different context, SAR studies on benzoxazin-3-one-based mineralocorticoid receptor (MR) antagonists highlighted the importance of lipophilic substituents. nih.gov Introducing these groups into unfilled spaces within the receptor's binding pocket led to potent in vitro activity. nih.gov This principle of matching substituent lipophilicity and size to the target's topology is a cornerstone of rational drug design.

Furthermore, work on phytotoxic benzoxazinones, specifically 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative (DIMBOA), demonstrated that modifications to the core structure influence their herbicidal activity. nih.gov Degradation products and synthetic analogs with variations on the heterocyclic ring showed a wide range of activities, suggesting that even subtle structural changes can modulate the biological response. nih.gov For instance, the degradation product 2-aminophenoxazin-3-one (APO) exhibited high phytotoxicity and stability. nih.gov

The following table summarizes the observed impact of substituent modifications on the activity of analogous benzoxazepinone and benzoxazinone (B8607429) cores.

| Scaffold/Position | Substituent | Impact on Activity | Reference Compound Class |

| 1,5-Dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-one | AML Differentiation Inducers | ||

| N-1 | Isopropyl | Optimal activity and LipE | mdpi.com |

| N-1 | Other Aliphatic Groups | Tolerated | mdpi.com |

| C-8 (meta-Aryl) | Sulfonamide, Carbamate | Highest potency | mdpi.com |

| C-8 (para-Aryl) | F, Me, OMe | No significant effect | mdpi.com |

| Benzoxazin-3-one (B8392483) | Mineralocorticoid Receptor Antagonists | ||

| General | Lipophilic Substituents | Increased potency | nih.gov |

Stereochemical Influences on Target Binding and Biological Response

Stereochemistry plays a critical role in the interaction of small molecules with their biological targets, which are typically chiral macromolecules like proteins and nucleic acids. The three-dimensional arrangement of atoms in a drug molecule can dictate its binding affinity, efficacy, and selectivity. For derivatives of this compound, the presence of stereocenters can lead to enantiomers or diastereomers with potentially distinct pharmacological profiles.

While specific studies on the stereochemistry of this compound are not prevalent in the provided literature, principles can be drawn from related heterocyclic compounds. For instance, in the development of antihypertensive agents based on a 3,4-dihydro-2H-1,4-benzoxazine scaffold, the biological evaluation of a lead compound necessitated the investigation of its individual enantiomers. nih.gov This indicates that the spatial orientation of substituents on the heterocyclic ring is a key determinant of activity. nih.gov

The synthesis of chiral molecules often employs asymmetric synthesis strategies to produce enantiomerically pure compounds. mdpi.com A study on the synthesis of chiral 4,5-dihydro-1H- nih.govnih.govresearchgate.net-triazoline derivatives utilized a carbohydrate as a chiral auxiliary to control the stereochemical outcome of the reaction, resulting in the formation of a specific stereoisomer. mdpi.com The absolute configuration of the newly generated stereocenter was confirmed using single-crystal X-ray analysis. mdpi.com Such techniques are essential for elucidating the precise 3D structure and understanding its influence on biological function. The differential activity between stereoisomers often arises from one isomer achieving a more favorable set of interactions with the target's binding site compared to its counterpart.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to optimize lead compounds. nih.govresearchgate.net These techniques aim to improve potency, selectivity, and pharmacokinetic properties, or to discover novel chemical series with similar biological activity, thereby navigating around intellectual property constraints. nih.govresearchgate.net Bioisosterism involves replacing a functional group or moiety with another that has similar physical or chemical properties, leading to a comparable biological response. researchgate.net Scaffold hopping is a more drastic form of this concept, where the central core of a molecule is replaced with a different, often topologically distinct, scaffold while preserving the essential three-dimensional arrangement of key binding groups. nih.govresearchgate.net

In the optimization of benzoxazin-3-one-based mineralocorticoid receptor (MR) antagonists, a successful scaffold hop was executed. nih.gov The initial benzoxazin-3-one scaffold was replaced by a novel dihydropyrrol-2-one ring, which resulted in compounds with potent in vitro activity and high selectivity. nih.gov This demonstrates that the core ring system can be substantially altered without losing, and in some cases even gaining, desired biological activity.

Another example can be seen in the development of HIV-1 reverse transcriptase inhibitors. unica.it Researchers started with a 2-(3,4-dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hit compound. unica.it To mitigate potential toxicity associated with the thiophene (B33073) ring, isosteric replacements were performed, leading to a scaffold hop to a novel series of highly active quinazolinone inhibitors. unica.it

These examples underscore the potential for applying scaffold hopping and bioisosteric replacement to the this compound core. Potential bioisosteric replacements for the lactam moiety could include thiolactams or related heterocyclic structures. Scaffold hopping could lead to entirely new ring systems, such as quinazolinones or benzazepinediones, that maintain the crucial pharmacophoric features required for biological activity. researchgate.netunica.it

| Original Scaffold | Replacement Scaffold | Therapeutic Target/Activity | Reference |

| Benzoxazin-3-one | Dihydropyrrol-2-one | Mineralocorticoid Receptor Antagonism | nih.gov |

| Thieno[2,3-d]pyrimidin-4(3H)-one | Quinazolinone | HIV-1 Ribonuclease H Inhibition | unica.it |

Rational Design Principles Informed by Structural and Computational Insights

Rational drug design leverages knowledge of a biological target's three-dimensional structure and its interaction with ligands to guide the design of more potent and selective inhibitors. This approach often involves computational methods like molecular docking and is frequently informed by experimental techniques such as X-ray crystallography.

The discovery of selective inhibitors for the α-isoform of phosphoinositide 3-kinase (PI3Kα) provides a compelling case study in the rational design of benzoxazepin derivatives. nih.gov Initial efforts led to the clinical candidate GDC-0032 (taselisib). nih.gov To achieve even greater selectivity for PI3Kα over other isoforms, researchers used PI3Kα crystal structures to inform the design of a new series of benzoxazepin inhibitors. nih.gov The design strategy focused on exploiting interactions with a non-conserved residue in the PI3Kα binding site. nih.gov This structure-guided approach led to the identification of several highly selective molecules, culminating in the clinical candidate GDC-0326. nih.gov

Similarly, a structure-based drug design approach was instrumental in developing novel benzoxazin-3-one-based mineralocorticoid receptor (MR) antagonists. nih.gov By utilizing the crystal structure of the MR in complex with a compound, researchers could rationally introduce lipophilic substituents directed toward unoccupied spaces within the receptor's binding pocket, which significantly enhanced potency. nih.gov

Investigation of Biological Mechanisms of Action in Vitro Studies

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition and Anti-Necroptotic Pathways

RIPK1 is a crucial serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis. sioc.ac.cn Necroptosis is a form of regulated cell death that is initiated under specific conditions, such as when apoptosis is inhibited. nih.gov The process involves the activation of RIPK1, which then recruits and phosphorylates RIPK3. nih.gov Activated RIPK3 subsequently phosphorylates the mixed-lineage kinase domain-like pseudokinase (MLKL), the terminal effector in the necroptosis pathway. sioc.ac.cnnih.gov This phosphorylation cascade leads to MLKL oligomerization, translocation to the plasma membrane, and eventual cell lysis. nih.govembopress.org Compounds based on the benzoxazepinone scaffold have been developed as potent inhibitors of RIPK1, effectively blocking the necroptotic signaling cascade. nih.govresearchgate.net

Derivatives of 4,5-dihydro-3,1-benzoxazepin-2(1H)-one function as Type III allosteric inhibitors, a class of inhibitors known for their high selectivity. nih.govresearchgate.net Unlike ATP-competitive inhibitors that bind to the active state of a kinase, these compounds specifically recognize and bind to an inactive conformation of RIPK1. researchgate.net This binding occurs in an allosteric "back pocket" of the kinase domain, which is accessible only when the kinase adopts a specific inactive state. nih.govresearchgate.net

The binding of the benzoxazepinone core stabilizes RIPK1 in a conformation characterized by an outward shift of the αC-helix and a "DFG-out" flip of the Aspartate-Phenylalanine-Glycine motif in the activation loop. nih.govresearchgate.netnih.gov This "αC-out/DFG-out" conformation is non-productive and prevents the kinase from achieving the active state required for ATP binding and substrate phosphorylation. nih.govresearchgate.net By locking the kinase in this inactive state, the inhibitor effectively prevents the initiation of the downstream signaling events that lead to necroptosis. researchgate.net This mechanism of action is responsible for the high potency and exceptional target selectivity observed with these compounds. nih.govnih.gov

The primary consequence of RIPK1 inhibition by benzoxazepinone-based compounds is the disruption of the necroptotic phosphorylation cascade. By preventing the initial autophosphorylation and activation of RIPK1, these inhibitors block all subsequent downstream phosphorylation events. researchgate.net In cellular models of necroptosis, treatment with these inhibitors leads to a significant reduction in the phosphorylation levels of RIPK1, RIPK3, and their ultimate substrate, MLKL. researchgate.netresearchgate.net This inhibition of the RIPK1-RIPK3-MLKL axis effectively halts the progression of necroptotic cell death. researchgate.net The anti-necroptotic effect is directly dependent on the inhibition of this phosphorylation cascade. researchgate.net

| Kinase Target | Phosphorylation Status upon Necroptotic Stimulus | Effect of Inhibitor Treatment |

|---|---|---|

| RIPK1 | Increased (Autophosphorylation) | Significantly Decreased |

| RIPK3 | Increased (Phosphorylated by RIPK1) | Significantly Decreased |

| MLKL | Increased (Phosphorylated by RIPK3) | Significantly Decreased |

WD Repeat Domain 5 (WDR5) Inhibition

WD Repeat Domain 5 (WDR5) is a chromatin-associated protein that acts as a critical scaffolding component for multiple protein complexes, including histone methyltransferase (HMT) complexes. nih.govresearchgate.net It plays a vital role in recruiting the oncoprotein MYC to chromatin, making it a high-priority target for anticancer drug discovery. nih.gov Researchers have identified the 3,4-dihydrobenzo[f] sioc.ac.cnnih.govoxazepin-5(2H)-one core, a close structural analog of the subject compound, as a novel and effective scaffold for developing potent WDR5 inhibitors. nih.govresearchgate.net

These inhibitors target the "WIN" (WDR5-interaction) site on the surface of the WDR5 protein. nih.gov Structure-based drug design efforts demonstrated that the benzoxazepinone core provides an optimal framework for positioning substituents that interact with key residues in the binding pocket. nih.govresearchgate.net This has led to the development of inhibitors with high binding affinity and potent antiproliferative activity in cancer cell lines that are dependent on WDR5. nih.gov Compared to earlier inhibitor scaffolds, the benzoxazepinone-based compounds exhibit improved cellular potency, selectivity, and more favorable physicochemical properties, marking a significant advancement in the development of WDR5-targeted therapeutics. nih.govresearchgate.net

| Compound Class | Target | Binding Affinity (Ki) | Cellular Antiproliferative Activity (GI50) |

|---|---|---|---|

| Benzoxazepinone-based | WDR5 | < 20 pM | 38 nM (in MV4:11 cells) |

LIM Kinase (LIMK1/2) Inhibition

LIM domain kinases 1 and 2 (LIMK1/2) are key regulators of actin cytoskeletal dynamics. nih.gov They act by phosphorylating and inactivating proteins of the cofilin family, which are responsible for actin filament depolymerization. nih.govresearchgate.net Inhibition of LIMK1/2 is being explored as a potential therapeutic strategy for diseases involving abnormal cell motility and proliferation, such as cancer. nih.gov In a notable example of drug repurposing, the benzoxazepinone scaffold, originally developed for RIPK1, has been successfully adapted to create potent and selective inhibitors of LIMK1/2. nih.govnih.gov

The successful repurposing of the benzoxazepinone scaffold from RIPK1 to LIMK1/2 was based on the structural similarities between the inactive conformations of these kinases. nih.govnih.gov Like RIPK1, LIMK kinases can also adopt an inactive "αC-out/DFG-out" state. nih.gov This shared structural feature created an opportunity for "scaffold hopping"—transferring a chemical scaffold from one target to another. nih.govnih.gov

Researchers hypothesized that the benzoxazepinone core, which selectively binds to the allosteric back pocket of inactive RIPK1, could also bind to the analogous pocket in LIMK1/2. nih.govnih.gov Screening of a library of RIPK1-targeted benzoxazepinones confirmed this hypothesis, identifying a lead compound, LIJTF500025, that potently inhibited both LIMK1 and LIMK2. nih.gov This compound acts as a Type III allosteric inhibitor, demonstrating that conformation-specific design strategies can be applied across different kinase targets that share similar inactive-state structural motifs. nih.govresearchgate.net

The direct downstream substrate of LIMK1/2 is cofilin. nih.govnih.gov Phosphorylation of cofilin at Serine 3 by LIMK inactivates its actin-depolymerizing function, leading to the stabilization of actin filaments. nih.govnih.gov The efficacy of benzoxazepinone-based LIMK inhibitors has been demonstrated by their ability to block this key downstream signaling event. nih.gov

In cellular assays, treatment with the dual LIMK1/2 inhibitor LIJTF500025 resulted in a dose-dependent decrease in the levels of phosphorylated cofilin (p-cofilin). nih.gov At concentrations of 1 µM and higher, cofilin phosphorylation was almost completely abolished, indicating potent target engagement in a cellular environment. nih.gov This confirms that by allosterically inhibiting LIMK1/2, these compounds effectively prevent the inactivation of cofilin, thereby restoring its actin-depolymerizing activity. nih.gov

| Inhibitor Concentration | Level of Cofilin Phosphorylation |

|---|---|

| 0 nM (Control) | Baseline |

| 100 nM | Reduced |

| 1 µM | Almost Completely Abrogated |

| 5 µM | Almost Completely Abrogated |

Phosphoinositide 3-Kinase Alpha (PI3Kα) Inhibition and Isoform Selectivity

Inhibitors of the class I phosphoinositide 3-kinase (PI3K) isoform, PI3Kα, have garnered significant attention for their therapeutic potential, particularly in oncology. nih.gov However, achieving selectivity for the PI3Kα isoform over other class I isoforms (β, δ, γ) has proven to be a substantial challenge. nih.govresearchgate.net The benzoxazepine scaffold has been instrumental in the development of selective PI3Kα inhibitors. nih.gov

Through structure-based drug design, researchers utilized PI3Kα crystal structures to engineer benzoxazepin inhibitors. nih.govresearchgate.net This rational design approach aimed to create molecules that could form specific interactions with a nonconserved amino acid residue within the PI3Kα active site, thereby conferring selectivity. nih.govresearchgate.net This strategy led to the identification of several molecules that were not only selective for PI3Kα over other class I isoforms but also against a broader panel of kinases. nih.gov

Further optimization of these selective benzoxazepin inhibitors for improved drug metabolism properties culminated in the identification of the clinical candidate GDC-0326. nih.govresearchgate.net This compound demonstrated a high degree of selectivity for PI3Kα, a key characteristic sought for targeted cancer therapies. researchgate.net The development of such isoform-specific inhibitors is crucial for maximizing therapeutic efficacy while minimizing potential side effects associated with off-target kinase inhibition.

| Compound Class | Target | Basis of Selectivity | Notable Example |

|---|---|---|---|

| Benzoxazepin Derivatives | PI3Kα | Interaction with a nonconserved residue in the active site | GDC-0326 |

Tubulin Polymerization Inhibition and Cell Cycle Modulation

While the broader class of benzoxazepines and related heterocyclic compounds have been investigated as anticancer agents, specific research directly linking this compound to the inhibition of tubulin polymerization and cell cycle modulation is not extensively detailed in the available literature. However, studies on structurally related pyrrolo-1,5-benzoxazepines (PBOXs) have identified tubulin as a key molecular target. nih.gov

In studies involving PBOX compounds, certain derivatives were found to induce apoptosis in various cancer cell lines. nih.gov This pro-apoptotic activity was preceded by an accumulation of cells in the G2/M phase of the cell cycle. Further investigation revealed that these compounds cause microtubule depolymerization in cancer cells and inhibit the assembly of purified tubulin in vitro. nih.gov This suggests that the anti-cancer effects of these related compounds are mediated through disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death. nih.gov For instance, the pro-apoptotic compound PBOX-6 was shown to induce prometaphase arrest and activate the cyclin B1/CDK1 kinase, similar to other known anti-microtubule agents. nih.gov

Gamma-Aminobutyric Acid (GABA) Receptor Modulation and Neurotransmitter Enhancement

The direct modulation of Gamma-Aminobutyric Acid (GABA) receptors by this compound has not been a primary focus of published in vitro research. GABA is the principal inhibitory neurotransmitter in the central nervous system, and its receptors, particularly GABAA receptors, are the targets of widely used drugs like benzodiazepines. nih.govyoutube.com These drugs act as positive allosteric modulators, meaning they bind to a site on the receptor distinct from the GABA binding site and enhance the receptor's response to GABA. youtube.comwikipedia.org This enhancement typically involves increasing the frequency or duration of chloride channel opening, which leads to hyperpolarization of the neuron and an inhibitory effect. youtube.com

While the benzoxazepine class is structurally distinct from classical benzodiazepines, the exploration of novel scaffolds for GABA receptor modulation is an ongoing area of neuroscience research. However, specific data detailing the binding affinity or functional modulation of GABA receptors by this compound are not available in the current scientific literature.

Other In Vitro Biological Activities and Target Identification Studies

Beyond kinase inhibition, research into related benzoxazepinone structures has identified other potential biological activities. In one study, a phenotypic screen was used to identify small molecules capable of inducing differentiation in a range of acute myeloid leukemia (AML) cell lines. mdpi.com This screen identified a hit compound with a 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-one core, a regioisomer of the titular compound. mdpi.com

This hit compound was validated to induce differentiation in vitro, as evidenced by several key markers:

Upregulation of CD11b: An increase in the expression of this cell surface marker is a hallmark of myeloid differentiation. mdpi.com

Blocked Proliferation: The compound was observed to decrease cell proliferation and viability. mdpi.com

Morphological Changes: Treated AML cells showed changes consistent with differentiation, such as increased cell size and a higher cytoplasm-to-nucleus ratio. mdpi.com

Subsequent structure-activity relationship (SAR) studies on this series of 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-ones identified analogues with increased potency. mdpi.com

Additionally, other related benzoxazine (B1645224) and benzoxazinone (B8607429) scaffolds have been investigated for a wide range of biological activities, including inhibition of EGFR and HER2 kinases in gastric tumors and potential as antihypertensive agents through interaction with imidazoline (B1206853) and adrenergic receptors. nih.govnih.gov

| Compound Class | Biological Activity | In Vitro Effect | Cell Line/System |

|---|---|---|---|

| 1,5-Dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-ones | AML Cell Differentiation | Upregulation of CD11b, blocked proliferation, morphological changes | Acute Myeloid Leukemia (AML) cell lines |

| 5-(4-oxo-4H-3,1-benzoxazin-2-yl) derivatives | EGFR/HER2 Inhibition | Dose-dependent kinase inhibition, cell proliferation inhibition | KATO III and SNU-5 gastric cancer cells |

| 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives | Antihypertensive Potential | Binding to imidazoline (IBS) and alpha(2) adrenergic receptors | Radioligand binding assays |

Applications of the 4,5 Dihydro 3,1 Benzoxazepin 2 1h One Scaffold in Chemical Biology

Development as Chemical Probes for Biological Pathways and Target Engagement

Currently, there is a lack of specific published research detailing the development and use of the 4,5-dihydro-3,1-benzoxazepin-2(1H)-one scaffold as chemical probes for interrogating biological pathways or confirming target engagement.

Utility of the Scaffold in Medicinal Chemistry and Pre-clinical Drug Discovery Initiatives

While the broader class of benzoxazepines has been explored in medicinal chemistry, specific pre-clinical drug discovery initiatives centered on the this compound core are not extensively documented in the available literature. Research has more prominently featured related scaffolds such as 1,4-benzoxazepine (B8686809) derivatives. For instance, various 3,4-dihydrobenzo[f] acs.orgnih.govoxazepin-5(2H)-one derivatives have been identified as a new class of ROCK inhibitors for potential glaucoma treatment.

Strategies for Enhancing Target Selectivity and Potency

General strategies for enhancing target selectivity for the broader benzoxazepine class often involve structure-based design informed by X-ray crystallography. For example, in the development of phosphoinositide 3-kinase (PI3K) inhibitors based on a different benzoxazepin core, selectivity for the PI3Kα isoform was achieved through interactions with a nonconserved residue. acs.orgnih.gov Such rational design principles could theoretically be applied to the this compound scaffold, but specific studies demonstrating this are not available.

Exploration in Modulating Programmed Cell Death Pathways (e.g., Necroptosis, Apoptosis)

Necroptosis is a form of regulated cell death critically mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL). researchgate.netnih.gov Inhibition of this pathway is a therapeutic strategy for conditions involving inflammatory and ischemic injury. researchgate.net

One study identified a novel anti-inflammatory lead compound, denoted as 4–155, which is based on a benzoxazepine structure and selectively targets RIPK1 to inhibit necroptosis. researchgate.net This compound was shown to be a potent inhibitor of necroptosis in both human and mouse cells, with activity reported to be approximately ten times higher than the well-known inhibitor Nec-1s. researchgate.net The mechanism of action for compound 4–155 involves the inhibition of the phosphorylation of RIPK1, RIPK3, and MLKL. researchgate.net Direct binding to RIPK1 was confirmed through several methods, including drug affinity responsive target stability (DARTS) and immunoprecipitation kinase assays. researchgate.net

While this highlights the potential of the broader benzoxazepine scaffold in modulating programmed cell death, the specific structure of compound 4-155 was not disclosed as this compound. researchgate.net

Data Table: Representative Benzoxazepine Derivative in Cell Death Modulation

| Compound ID | Scaffold Type | Target | Pathway Modulated | Key Findings |

| 4–155 | Benzoxazepine | RIPK1 | Necroptosis | Potently inhibits necroptosis by preventing phosphorylation of RIPK1, RIPK3, and MLKL; directly binds to RIPK1. researchgate.net |

Future Directions in 4,5 Dihydro 3,1 Benzoxazepin 2 1h One Research

Advancements in Novel Asymmetric Synthesis Methodologies

The introduction of chirality is a critical step in the development of many modern therapeutics. For the 4,5-dihydro-3,1-benzoxazepin-2(1H)-one scaffold, which possesses potential stereocenters, the development of efficient asymmetric syntheses is a paramount future objective. Current research on related seven-membered heterocycles provides a roadmap for these endeavors.

Methodologies that could be adapted include:

Organocatalytic Strategies: Researchers have successfully developed one-pot enantioselective routes to related structures like tetrahydro-1,4-benzodiazepin-2-ones using quinine-derived urea (B33335) catalysts. chemistryviews.org This approach, often involving domino reactions like epoxidation/ring-opening cyclization, could be investigated for the asymmetric synthesis of this compound derivatives, offering a streamlined path to chiral products with high enantioselectivity. chemistryviews.org

Chiral Pool Synthesis: The use of readily available chiral starting materials, such as (2S)-α-haloacids, has been effectively employed to create novel chiral 4,1-benzoxazepine-2,5-diones in a single step. nih.gov Applying this strategy by coupling appropriate chiral building blocks with substituted 2-aminobenzyl alcohols could provide a direct and cost-effective route to enantiomerically pure target compounds.

Auxiliary-Controlled Synthesis: Asymmetric synthesis of related tetrahydro-2-benzazepines has been achieved with high diastereoselectivity using chiral auxiliaries. rsc.orgnih.gov Although challenges can arise in the removal of the auxiliary, this method remains a powerful tool for establishing specific stereochemistries, which can then be elaborated into a library of chiral derivatives. rsc.orgnih.gov

Future work will likely focus on developing catalytic and highly stereoselective methods that avoid the stoichiometric use of chiral auxiliaries, aligning with the principles of green chemistry and process efficiency.

Elucidation of Undiscovered Biological Targets and Mechanisms

The therapeutic potential of the this compound scaffold is currently unknown. A crucial future direction is the systematic screening of this compound and its derivatives to identify novel biological targets and elucidate their mechanisms of action. Insights can be drawn from the established pharmacology of analogous structures.

| Analogous Scaffold | Identified Biological Target(s) | Potential Therapeutic Area |

| Benzoxazepinones | Phosphoinositide 3-kinase (PI3K), mTOR, RIPK1 nih.govnih.govgoogle.com | Oncology, Inflammatory Diseases nih.govnih.gov |

| Tetrahydro-benzazepines | Sigma (σ) receptors nih.gov | Central Nervous System Disorders chemistryviews.org |

| Pyrazolo rsc.orgnih.govbenzoxazepines | Inflammation-related pathways acs.org | Anti-inflammatory therapy acs.org |

Future research should involve:

Integration of Advanced Computational and Experimental Techniques for Rational Design

To accelerate the drug discovery process and optimize the properties of lead compounds, the integration of computational and experimental methods is essential. nih.gov This synergistic approach, often termed rational drug design, has been successfully applied to other benzoxazepine-containing molecules, such as selective PI3K inhibitors. nih.govacs.orgresearchgate.net

Future research in this area should incorporate a cycle of design, synthesis, and testing propelled by:

Molecular Modeling and Docking: Once a biological target is identified and its 3D structure is known, molecular docking can predict how derivatives of the this compound scaffold bind to the active or allosteric sites. patsnap.com This allows for the prioritization of synthetic targets with improved predicted affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing an initial set of analogs and measuring their biological activity, QSAR models can be built to correlate specific structural features with potency. patsnap.com These models can then guide the design of new molecules with enhanced activity.

Virtual Screening: Large virtual libraries of potential derivatives can be computationally screened against a target's structure to identify the most promising candidates for synthesis, saving considerable time and resources. nih.gov

Pharmacophore Modeling: When the structure of the target is unknown, a pharmacophore model can be developed based on a set of known active molecules. wiley.com This model defines the essential 3D arrangement of features required for activity and can be used to design novel molecules that fit the model.

This iterative process of computational design and experimental validation is a powerful strategy for transforming a preliminary hit into a clinical candidate. google.com

Exploration of New Chemical Space around the Core Scaffold

Expanding beyond the basic this compound framework is critical for discovering novel biological activities and developing robust structure-activity relationships (SAR). Exploring the "chemical space" around this core involves systematically modifying its structure to modulate its physicochemical and pharmacological properties. mdpi.comnih.gov

Key strategies for future exploration include:

Scaffold Decoration: Introducing a diverse range of substituents at various positions on the benzoxazepine ring system. Functional groups can be strategically placed on the aromatic ring or the seven-membered ring to probe interactions with biological targets and to fine-tune properties like solubility and metabolic stability.

Scaffold Hopping and Isosteres: Replacing parts of the scaffold with bioisosteric groups (e.g., replacing the lactam oxygen with sulfur to create a thiolactam) or altering the ring structure itself (e.g., ring expansion/contraction, changing heteroatom positions) to access novel intellectual property and potentially different biological profiles.

Fragment-Based and Library Synthesis: Employing combinatorial chemistry techniques to rapidly generate a large library of analogs. thieme-connect.com This can be achieved by developing a versatile synthetic route that allows for the late-stage introduction of diverse chemical groups, enabling a broad exploration of the surrounding chemical space. nih.gov

Tools like Scaffold Hunter can be used to computationally analyze the generated libraries, organizing them into hierarchical trees to navigate structural relationships and identify promising, less complex sub-scaffolds that retain biological activity. researchgate.net

Q & A

Q. What are the key synthetic strategies for preparing 4,5-dihydro-3,1-benzoxazepin-2(1H)-one and its derivatives?

The synthesis typically involves cyclocondensation reactions between o-aminophenol derivatives and carbonyl-containing substrates. For example, coupling 2-aminophenol with ketones or aldehydes under acidic or catalytic conditions can yield the benzoxazepinone core. Modifications at the 3- or 4-positions may require additional steps, such as nucleophilic substitution or metal-catalyzed cross-coupling . Purification often employs column chromatography or recrystallization to isolate high-purity products.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- NMR Spectroscopy : 1H and 13C NMR confirm the scaffold’s regiochemistry and substituent positions (e.g., coupling constants for diastereotopic protons in the dihydro ring) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry in chiral derivatives, as seen in studies of benzodiazepine analogs .

Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?

- Enzyme Inhibition : Screen against targets like kinases or proteases using fluorogenic substrates or ELISA.

- Cytotoxicity Assays : MTT or SRB tests in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Receptor Binding : Radioligand displacement assays for GABAergic or serotonin receptors due to structural similarity to benzodiazepines .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates.

- Temperature Control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

- 2D NMR (COSY, NOESY) : Differentiates between regioisomers by mapping proton-proton correlations .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

- Isotopic Labeling : Use 13C-enriched substrates to trace carbonyl incorporation in ambiguous cases .

Q. What strategies guide structure-activity relationship (SAR) studies for this scaffold?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., NO₂, Cl) at the 7-position to enhance receptor binding affinity .

- Ring Expansion/Contraction : Compare bioactivity of benzoxazepinones with benzodiazepines or pyridazinones to identify core-specific effects .

- Chiral Center Modification : Synthesize enantiomers via asymmetric catalysis and test for stereoselective activity .

Q. How to address stability issues of this compound in aqueous media?

Q. What methods are effective for synthesizing enantiopure derivatives?

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

Q. What computational approaches predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.